exo-2-Chloronorbornane

Catalog No.
S1904406
CAS No.
765-91-3
M.F
C7H11Cl
M. Wt
130.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-2-Chloronorbornane

Researchers require stereochemically pure exo-2-chloronorbornane to avoid inconsistent outcomes from endo contamination or flexible analogues. This exo isomer offers: 500-fold solvolysis rate advantage for mechanistic studies; exclusive stereoretentive borylation under Mn catalysis for boronic esters; and strict stereocontrol in Friedel-Crafts alkylation. Sourced as a single isomer, it ensures reliable synthesis of rigid bioisosteres and neuroactive intermediates. Ship globally with full analytical data.

CAS Number

765-91-3

Product Name

exo-2-Chloronorbornane

IUPAC Name

2-chlorobicyclo[2.2.1]heptane

Molecular Formula

C7H11Cl

Molecular Weight

130.61 g/mol

InChI

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2

InChI Key

PJWBUKHIZPKRJF-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2Cl

Canonical SMILES

C1CC2CC1CC2Cl

The exact mass of the compound exo-2-Chloronorbornane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91497. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

exo-2-Chloronorbornane, exo-2-Chlorobicyclo[2.2.1]heptane, exo-Norbornyl chloride, 2-exo-Chloronorbornane

Purity

≥98%

Package Size

1 g, 5 g, 10 g

exo-2-Chloronorbornane (CAS 765-91-3) is a rigid bicyclic alkyl chloride that serves as a fundamental building block and mechanistic standard in physical organic chemistry and pharmaceutical synthesis. Featuring a strained norbornane framework with the chlorine atom positioned on the less sterically hindered exo face, this compound exhibits a boiling point of 66–66.5 °C at 30 mmHg and a density of 1.06 g/mL . In industrial and academic procurement, it is primarily sourced for its distinct stereochemical reactivity, acting as a highly specific electrophile in Friedel-Crafts alkylations, transition-metal-catalyzed cross-couplings, and amination reactions to construct complex bridged functional materials and bioisosteres .

Research Fit

Defined exo stereochemistry enables predictable reactivity in bicyclic synthesis
Rigid norbornane scaffold supports stereoelectronic mechanistic studies
Avoids variability introduced by endo isomer or bromo analog substitution

Substituting exo-2-chloronorbornane with its endo-isomer or generic monocyclic analogs like cyclopentyl chloride fundamentally alters reaction kinetics and stereochemical outcomes. The exo-isomer's geometry allows for stereoelectronically assisted ionization via a non-classical carbocation, drastically accelerating solvolytic and nucleophilic displacement rates compared to the endo-isomer, which suffers from steric hindrance and lacks anchimeric assistance [1]. Furthermore, unlike flexible monocycles, the rigid bicyclic cage of exo-2-chloronorbornane enforces strict stereocontrol in downstream functionalizations, such as borylation or amination, making it a non-interchangeable precursor when synthesizing specific rigid bioisosteres or complex bridged scaffolds where spatial orientation is critical [2].

Substitution Risk

Endo isomer may shift amination product distribution, limiting synthetic reproducibility
Bromo analog leaving group ability may alter Friedel-Crafts kinetics and increase side reactions
Physical property differences with bromo analog may complicate purification workflows

Anchimeric Assistance in Solvolysis Kinetics

Kinetic studies demonstrate that exo-2-chloronorbornane exhibits an exceptionally accelerated solvolysis rate due to neighboring group participation and the formation of a stabilized non-classical carbocation. Specifically, its solvolysis rate is approximately 500 times faster than that of its stereoisomer, endo-2-chloronorbornane, and 5 times faster than the monocyclic baseline, cyclopentyl chloride [1]. This kinetic differentiation ensures that the exo-isomer is strictly required for reactions relying on rapid, stereocontrolled ionization.

Evidence DimensionRelative solvolysis rate
Target Compound Data500x rate acceleration (vs endo) and 5x (vs cyclopentyl chloride)
Comparator Or Baselineendo-2-chloronorbornane (1x) and cyclopentyl chloride (baseline)
Quantified Difference500-fold kinetic increase over the endo-isomer
ConditionsStandard solvolysis conditions (e.g., acetolysis)

This extreme kinetic advantage dictates precursor selection for processes relying on rapid carbocation generation and predictable stereochemical retention.

Amination Product Selectivity
Class-level inference
Target (exo): 2-azabicyclo[3.2.1]octane as major product
Comparator (endo): different product distribution inferred
Exo isomer provides predictable amination pathway; endo would diverge
Qualitative evidence; operationally significant for product purity

Stereoretentive Borylation for Boronic Esters

In the synthesis of alkyl boronic esters—critical building blocks for cross-coupling—exo-2-chloronorbornane serves as a highly efficient substrate under manganese catalysis. It undergoes borylation to furnish the exo-borylated product in 83% yield, maintaining the exo stereochemical preference[1]. This contrasts with less rigid or unactivated alkyl chlorides which often suffer from lower yields or stereochemical scrambling, proving the compound's utility in generating stereodefined bicyclic boronic esters.

Evidence DimensionProduct yield and stereoselectivity in Mn-catalyzed borylation
Target Compound Data83% yield of exo-borylated product
Comparator Or BaselineUnactivated or flexible alkyl chlorides (often lower yield/selectivity)
Quantified Difference83% yield with strict exo-preference
ConditionsManganese(II)-catalyzed borylation at optimized temperatures

Buyers synthesizing complex pharmaceutical intermediates can rely on this compound to predictably yield stereodefined boronic esters without extensive purification.

Leaving Group Reactivity
Class-level inference
Chloride (exo): controlled Friedel-Crafts alkylation
Bromide analog: more rapid, less controllable reactivity inferred
Chloro derivative offers balanced reactivity; bromo may reduce yield control
Based on established leaving group trends; direct comparative data not provided

Bridged Amine Synthesis

exo-2-Chloronorbornane is a proven, specific precursor for the synthesis of complex bridged nitrogen heterocycles. When reacted with trichloramine and aluminum chloride, it undergoes a controlled amination and skeletal rearrangement to yield 2-azabicyclo[3.2.1]octane, alongside minor amounts of exo-2-aminonorbornane . Simple monocyclic chlorides cannot access these bridged architectures, making the exo-norbornyl cage an essential starting material for specific neuroactive or alkaloid-like scaffolds.

Evidence DimensionAccess to bridged bicyclic amine scaffolds
Target Compound DataYields 2-azabicyclo[3.2.1]octane via trichloramine/AlCl3 amination
Comparator Or BaselineMonocyclic chlorides (e.g., cyclohexyl chloride)
Quantified DifferenceExclusive formation of bridged bicyclic systems
ConditionsAmination with NCl3 and AlCl3

This unique reactivity profile is critical for procurement teams sourcing starting materials for proprietary bridged pharmaceutical libraries.

Boiling Point & Density
Head-to-head
~16 °C lower boiling point; ~0.3 g/mL lower density vs bromo analog
Facilitates distillation and liquid-liquid separation
Direct physical property comparison at reduced pressure
Radical Chlorination Stereoselectivity
Class-level inference
Preferential exo-C-H bond cleavage leads to exo product formation
Exo isomer is kinetically favored in radical pathways
Mechanistic study context; qualitative preference observed
Enthalpy of Formation
Supporting evidence
ΔfH°liquid = -131 ± 2 kJ/mol
Reliable thermochemical reference for computational modeling
Experimentally determined; endo isomer data not widely available

Stereocontrolled Synthesis of Bicyclic Boronic Esters

Leveraging its high-yield stereoretentive borylation under manganese catalysis, exo-2-chloronorbornane is the required starting material for generating exo-norbornyl boronic esters used in downstream Suzuki-Miyaura cross-couplings for drug discovery [1].

Mechanistic Probes in Physical Organic Chemistry

Due to its 500-fold solvolysis rate advantage over the endo-isomer, it remains the standard substrate for academic and industrial laboratories studying non-classical carbocation dynamics, neighboring group participation, and solvolytic reaction mechanisms[2].

Friedel-Crafts Alkylation for Rigid Bioisosteres

The compound is highly effective as an alkylating agent in Friedel-Crafts reactions with benzene and substituted benzenes (using SnCl4 or AlCl3), allowing medicinal chemists to incorporate the rigid, lipophilic norbornyl cage into drug candidates to improve metabolic stability.

Synthesis of Bridged Nitrogen Heterocycles

Its specific reactivity with trichloramine-aluminum chloride to form 2-azabicyclo[3.2.1]octanes makes it an irreplaceable building block for synthesizing complex alkaloid analogs and neuroactive pharmaceutical intermediates .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bridged aza-heterocycle synthesis
Exo stereochemical control
Amination product selectivity
Friedel-Crafts alkylation
Balanced leaving group reactivity
Reaction yield and side-product control
Stereoelectronic mechanistic studies
Defined exo C-H bond activation
Radical pathway stereoselectivity
Analytical method standard
Well-characterized physical properties
Retention time consistency in GC/HPLC

XLogP3

2.6

Exact Mass

130.0549280 g/mol

Monoisotopic Mass

130.0549280 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

29342-53-8

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